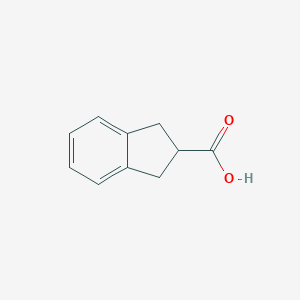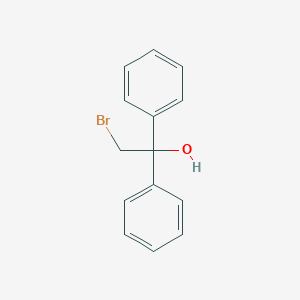
4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone is a compound that has been widely studied for its potential applications in scientific research. This compound is a pyridazinone derivative that has shown promise as a tool for investigating the mechanisms of various biological processes. In
作用機序
The mechanism of action of 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone is not fully understood. However, it is believed that the compound works by binding to specific target molecules in cells and interfering with their activity. This can lead to a variety of biochemical and physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone are varied and depend on the specific biological pathway being investigated. Some of the most commonly observed effects include inhibition of enzyme activity, modulation of cellular signaling pathways, and alteration of gene expression.
実験室実験の利点と制限
One of the main advantages of using 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone in lab experiments is its specificity. This compound has been shown to bind to specific target molecules with high affinity, making it a useful tool for investigating the role of these molecules in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other compounds used in scientific research, 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone can be toxic at high concentrations, making careful dosing and handling essential.
将来の方向性
There are many potential future directions for research involving 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone. Some of the most promising areas of research include investigating the compound's potential as a therapeutic agent for various diseases, exploring its role in modulating immune system function, and investigating its potential as a tool for studying the mechanisms of various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop new synthesis methods that are more efficient and cost-effective.
合成法
The synthesis of 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing this compound involves the reaction of 2-phenyl-3-(1-piperidinyl)-2H-pyridazin-3-one with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is followed by purification using column chromatography.
科学的研究の応用
4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone has been used in a variety of scientific research applications. One of the most promising areas of research involves the investigation of the compound's potential as a tool for studying the mechanisms of various biological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for investigating the role of these enzymes in various biological pathways.
特性
CAS番号 |
5273-15-4 |
|---|---|
製品名 |
4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone |
分子式 |
C22H23N3OS |
分子量 |
377.5 g/mol |
IUPAC名 |
4-benzylsulfanyl-2-phenyl-5-piperidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C22H23N3OS/c26-22-21(27-17-18-10-4-1-5-11-18)20(24-14-8-3-9-15-24)16-23-25(22)19-12-6-2-7-13-19/h1-2,4-7,10-13,16H,3,8-9,14-15,17H2 |
InChIキー |
UPASKZHJWHRKFO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
正規SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
その他のCAS番号 |
5273-15-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



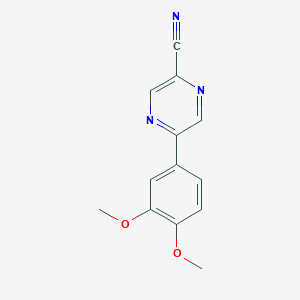
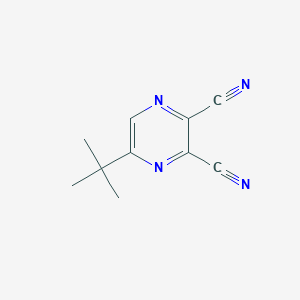
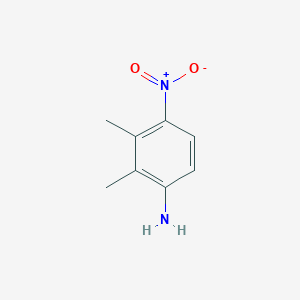
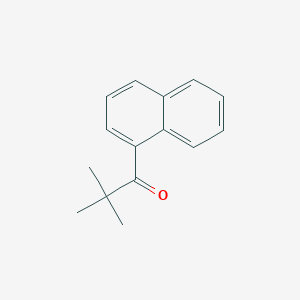

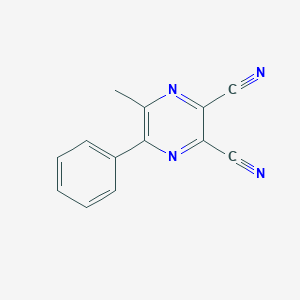
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
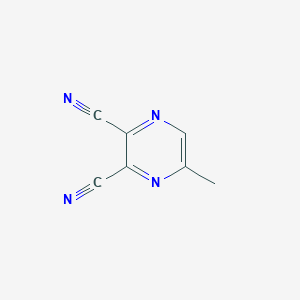
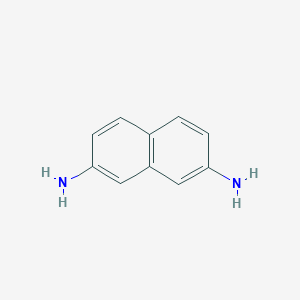
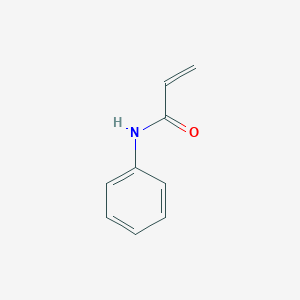
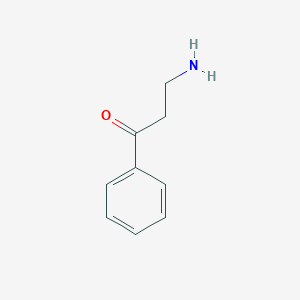
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
